2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Overview
Description
JWH-203: (1-pentyl-3-(2-chlorophenylacetyl)indole) is a synthetic cannabinoid belonging to the phenylacetylindole family. It acts as a cannabinoid agonist with approximately equal affinity at both the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), having a dissociation constant (Ki) of 8.0 nanomolar at CB1 and 7.0 nanomolar at CB2 . This compound was originally discovered by John W. Huffman and has been used in scientific research to study the effects of synthetic cannabinoids .
Scientific Research Applications
JWH-203 has been extensively used in scientific research for various applications:
Mechanism of Action
Target of Action
JWH-203 is an analgesic chemical from the phenylacetylindole family. Its primary targets are the CB₁ and CB₂ receptors, which are part of the endocannabinoid system. These receptors play crucial roles in modulating various physiological processes, including pain perception, immune response, and inflammation .
Biochemical Analysis
Biochemical Properties
JWH-203 acts as a cannabinoid agonist, binding to the CB1 and CB2 receptors with a Ki of 8.0 nM and 7.0 nM respectively . This interaction with the cannabinoid receptors is key to its role in biochemical reactions .
Cellular Effects
The effects of JWH-203 on cells are primarily mediated through its action as a cannabinoid agonist . By binding to the CB1 and CB2 receptors, JWH-203 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of JWH-203 involves its binding to the CB1 and CB2 receptors . This binding can lead to changes in gene expression and can influence the activity of various enzymes .
Dosage Effects in Animal Models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JWH-203 involves the reaction of 1-pentylindole with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and is carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of JWH-203 follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: JWH-203 undergoes various chemical reactions, including:
Oxidation: JWH-203 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of JWH-203 can lead to the formation of alcohols or amines.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Comparison with Similar Compounds
JWH-250: 1-pentyl-3-(2-methoxyphenylacetyl)indole
JWH-249: 1-pentyl-3-(2-bromophenylacetyl)indole
Comparison: JWH-203 is unique among its analogs due to its strong in vitro binding affinity for cannabinoid receptors. While JWH-250, JWH-249, and JWH-251 also exhibit cannabinoid receptor agonist activity, JWH-203 has the strongest binding affinity in the phenylacetylindole group . Additionally, despite its weaker CB1 Ki in vitro, the 2-methylindole derivative JWH-204 is more potent than JWH-203 in animal tests for cannabinoid activity .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-8-13-23-15-18(17-10-5-7-12-20(17)23)21(24)14-16-9-4-6-11-19(16)22/h4-7,9-12,15H,2-3,8,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDINKDBAZJOSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235557 | |
Record name | JWH-203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-54-5 | |
Record name | JWH 203 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864445-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | JWH-203 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445545 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JWH-203 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00235557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 864445-54-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | JWH-203 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52CP80V8FY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: JWH-203, chemically known as 2-(2-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid receptor agonist (SCRA). While its specific mechanism of action in humans is not fully elucidated in the provided research, it is known to act on cannabinoid receptors in the body, particularly CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in marijuana. [, , ] This interaction is responsible for its cannabis-like effects. []
ANone: Several analytical techniques have been employed to characterize JWH-203.
- Molecular Formula: C21H22ClNO []
- Molecular Weight: 339.86 g/mol []
- Spectroscopic Data:
- NMR: Detailed NMR data, including chemical shifts and coupling constants, are available in the literature. []
- UV Spectroscopy: UV spectra of JWH-203 have been recorded and can be used for identification. []
- Mass Spectrometry: Characteristic mass spectral data, including precursor and product ions, have been reported for JWH-203, facilitating its identification in various matrices. [, , , , , ]
A: Research suggests that JWH-203 has been found in varying amounts in products marketed as “legal highs” or "herbal incense." For example, one study identified JWH-203 in 7% of the seized products analyzed. [] Another study identified JWH-203 in combination with other synthetic cannabinoids in commercially available "Spice" products. []
A: Several studies have investigated the metabolism of JWH-203 in humans. The most common metabolic pathways include monohydroxylation, dihydroxylation, and formation of N-pentanoic acid metabolites. [, , ] Specifically, N-(4-hydroxypentyl) metabolites can differentiate between the intake of fluorinated and non-fluorinated analogs of JWH-203. []
ANone: Several analytical methods have been developed for the detection and quantification of JWH-203 in biological samples, primarily serum and urine:
- GC-MS: Gas chromatography-mass spectrometry (GC-MS) offers a rapid screening approach for JWH-203. [, ]
- LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used for both screening and quantification of JWH-203 and its metabolites. This technique offers high sensitivity and selectivity. [, , , , , ]
- UHPLC-QTOF-MS: Ultra-high pressure liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) provides high sensitivity and resolution for identification and quantification of JWH-203 and its metabolites in complex matrices like urine. [, ]
A: The continuous emergence of new SCRAs with diverse chemical structures poses a challenge for timely identification and analysis. [, ] Analytical methods need constant updates to encompass these new compounds and their metabolites. [] The lack of reference standards for newly emerging SCRAs further complicates their identification. [, ]
A: Studies in rats showed that JWH-203 fully substituted for the discriminative stimulus effects of Δ9-THC, indicating that it produces similar subjective effects. [] This suggests JWH-203 may share abuse liability characteristics with Δ9-THC. []
A: While the onset of action of JWH-203 may be similar to or even shorter than that of Δ9-THC, some research suggests that the effects of JWH-203 might last significantly longer. [] This prolonged duration of action could potentially lead to increased risks for users. []
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